Cas no 2227804-20-6 (rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine)

Technical Introduction: rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine is a chiral cyclopropylamine derivative featuring a substituted pyrazole moiety. Its stereospecific structure, with defined (1R,2R) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The cyclopropane ring imparts rigidity, while the pyrazole group offers potential for hydrogen bonding and metal coordination, enhancing its utility in ligand design or bioactive molecule development. The primary amine functionality allows for further derivatization, enabling applications in drug discovery, particularly for targeting enzymes or receptors requiring precise spatial orientation. This compound’s balanced lipophilicity and structural stability make it suitable for probing structure-activity relationships in medicinal chemistry.
rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine structure
2227804-20-6 structure
Product Name:rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine
CAS No:2227804-20-6
MF:C9H15N3
MW:165.235501527786
CID:6052375
PubChem ID:165715069
Update Time:2025-11-01

rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine
    • rac-[(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
    • EN300-1727332
    • 2227804-20-6
    • Inchi: 1S/C9H15N3/c1-6-5-12(2)11-9(6)8-3-7(8)4-10/h5,7-8H,3-4,10H2,1-2H3/t7-,8+/m0/s1
    • InChI Key: ZTGXAEXWZFJSQF-JGVFFNPUSA-N
    • SMILES: N1=C(C(C)=CN1C)[C@@H]1C[C@H]1CN

Computed Properties

  • Exact Mass: 165.126597491g/mol
  • Monoisotopic Mass: 165.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 43.8Ų

rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine Pricemore >>

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Additional information on rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine

Rac-(1R,2R)-2-(1,4-Dimethyl-1H-Pyrazol-3-Yl)Cyclopropylmethanamine: A Comprehensive Overview

Rac-(1R,2R)-2-(1,4-Dimethyl-1H-Pyrazol-3-Yl)Cyclopropylmethanamine is a structurally complex organic compound with the CAS registry number 2227804-20-6. This compound belongs to the class of cyclopropane derivatives and contains a pyrazole ring fused with an amino group. Its unique structure makes it a subject of interest in various fields of chemistry, including medicinal chemistry and materials science. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for its exploration in drug discovery and other applications.

The core structure of rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine consists of a cyclopropane ring substituted with a pyrazole moiety at position 3. The pyrazole ring is further substituted with two methyl groups at positions 1 and 4, which contribute to the compound's stability and reactivity. The amino group attached to the cyclopropane ring adds to its functional versatility. This combination of structural features makes the compound a promising candidate for exploring stereochemical effects in biological systems.

Recent studies have highlighted the potential of cyclopropylmethanamine derivatives in modulating enzyme activity and receptor binding. For instance, researchers have reported that rac-(1R,2R)-substituted cyclopropane compounds exhibit selective binding to G-protein coupled receptors (GPCRs), making them valuable leads for developing novel therapeutics. The integration of the pyrazole ring into the structure further enhances its pharmacokinetic properties, such as bioavailability and metabolic stability.

The synthesis of rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine involves a multi-step process that combines principles from stereochemistry and organometallic chemistry. Key steps include the formation of the cyclopropane ring via Simmons-Smith reaction and subsequent functionalization with the pyrazole moiety. Recent optimizations in these steps have significantly improved yield and enantiomeric purity, which are critical for biological testing.

In terms of applications, cyclopropylmethanamine derivatives are being explored for their potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies suggest that these compounds may inhibit key enzymes involved in neurodegenerative processes without causing significant toxicity to healthy cells. Additionally, their ability to cross the blood-brain barrier makes them particularly appealing for central nervous system (CNS) drug development.

Another area where rac-(1R,2R)-substituted cyclopropane compounds are gaining attention is in materials science. Their unique electronic properties make them candidates for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have demonstrated that incorporating these compounds into polymer blends can enhance charge transport properties, which is crucial for high-performance electronic devices.

From an environmental perspective, understanding the degradation pathways of cyclopropylmethanamine derivatives is essential for assessing their ecological impact. Recent studies using advanced spectroscopic techniques have revealed that these compounds undergo rapid hydrolysis under physiological conditions, reducing their persistence in aquatic environments. This finding aligns with growing concerns about chemical pollution and supports their sustainable use in pharmaceutical and industrial applications.

In conclusion, rac-(1R,2R)-2-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropylmethanamine represents a versatile platform for exploring new chemical entities with diverse applications. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover its full potential, this compound is expected to contribute significantly to both academic and industrial advancements.

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